![molecular formula C14H12N2O3 B14268236 Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- CAS No. 156300-65-1](/img/structure/B14268236.png)
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- is an organic compound with a complex structure that includes both methoxy and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- typically involves the reaction of 2-methoxybenzenamine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This might include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methoxy and nitrophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitrobenzoic acids, while reduction could produce aminobenzenamines.
Scientific Research Applications
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-methoxy-4-nitro-: This compound has a similar structure but lacks the methylene linkage.
Benzenamine, N-methyl-4-nitro-: This compound has a methyl group instead of a methoxy group.
2-Methoxy-4-nitrobenzoic acid: This compound has a carboxylic acid group instead of an amino group.
Uniqueness
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- is unique due to its specific combination of functional groups and the (E)-isomer configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
156300-65-1 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O3/c1-19-14-5-3-2-4-13(14)15-10-11-6-8-12(9-7-11)16(17)18/h2-10H,1H3 |
InChI Key |
VKFXDMFWDUDNCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


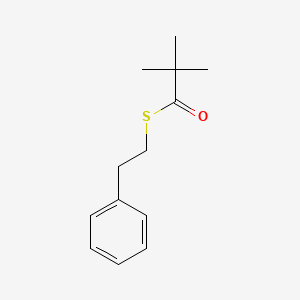
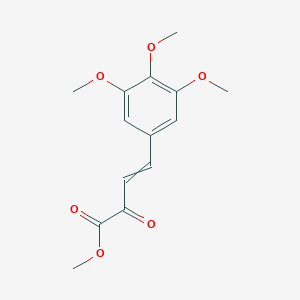
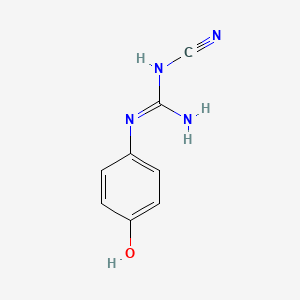
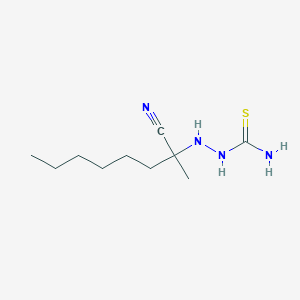
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
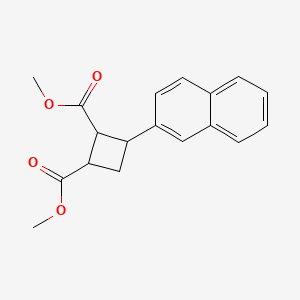
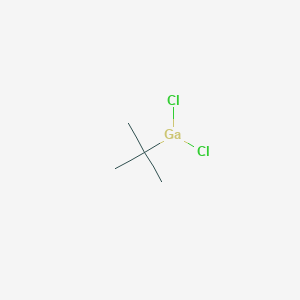
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
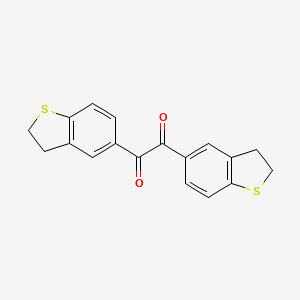
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
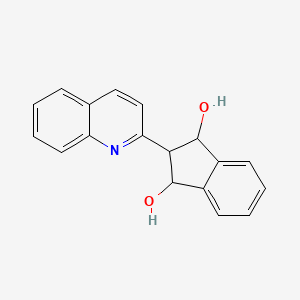
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
